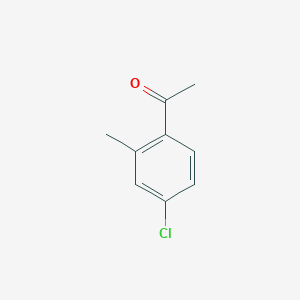

1-(4-Chloro-2-methylphenyl)ethanone

描述

Contextualization within Organic Chemistry Research

1-(4-Chloro-2-methylphenyl)ethanone belongs to the family of acetophenones, which are ketones containing both an aromatic phenyl group and an aliphatic methyl group attached to a carbonyl carbon. sigmaaldrich.com This class of compounds is of great interest to organic chemists due to their utility as precursors in a wide array of chemical transformations. The presence of a reactive carbonyl group, an aromatic ring amenable to substitution, and in this specific case, chloro and methyl substituents, provides multiple sites for chemical modification.

The core structure of this compound makes it a prime candidate for reactions such as nucleophilic addition to the carbonyl group, oxidation, reduction, and further substitution on the aromatic ring. These reactions allow for the construction of more intricate molecular architectures. Research has shown that substituted acetophenones are pivotal in creating a variety of organic molecules, including those with significant biological activity. manusaktteva.com The specific substitution pattern of a chloro group at the 4-position and a methyl group at the 2-position influences the reactivity of the molecule and is often strategically chosen to achieve a desired synthetic outcome or to impart specific properties to the final product.

Historical Perspective of Related Chemical Classes and Their Scholarly Investigation

The study of acetophenones and their derivatives has a rich history dating back to the 19th century. The parent compound, acetophenone (B1666503), was first synthesized in 1885. A significant advancement in the synthesis of such aromatic ketones was the discovery of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts. guidechem.com This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride, remains a fundamental method for preparing acetophenones. guidechem.comechemi.comrsc.org

The investigation into halogenated acetophenones also has historical roots. For instance, chloroacetophenone, a related compound, was first synthesized in 1871. Current time information in Trousdale County, US. Over the years, extensive research has been conducted on the synthesis and properties of various halogen- and alkyl-substituted acetophenones. The development of new synthetic methodologies and the quest for novel bioactive compounds have continued to drive scholarly investigation into this class of chemicals. nih.gov The use of substituted acetophenones as intermediates in the synthesis of pharmaceuticals and agrochemicals has been a particularly active area of research, with numerous patents and publications detailing their applications. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37074-38-7 | manusaktteva.comechemi.com |

| Molecular Formula | C9H9ClO | manusaktteva.comechemi.com |

| Molecular Weight | 168.62 g/mol | manusaktteva.comechemi.com |

| Boiling Point | 256.5°C at 760 mmHg | echemi.com |

| Density | 1.13 g/cm³ | echemi.com |

| Flash Point | 124.3°C | echemi.com |

Spectroscopic Data of a Related Isomer: 2-Chloro-1-(4-methylphenyl)ethanone

| Spectrum Type | Data Source |

| 13C NMR | Wiley-VCH GmbH |

| GC-MS | DigiLab GmbH |

| FTIR | Wiley-VCH GmbH |

| Raman | John Wiley & Sons, Inc. |

This data is for the related isomer 2-Chloro-1-(4-methylphenyl)ethanone and is provided for illustrative purposes. nih.gov

Detailed Research Findings

While dedicated research publications solely on this compound are limited, its significance is highlighted by its role as a chemical intermediate in the synthesis of more complex and often biologically active molecules. The research findings for closely related isomers underscore the potential applications of this compound.

A common and historically significant method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation . alfa-chemistry.com In the case of this compound, this would theoretically involve the reaction of 1-chloro-3-methylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The directing effects of the chloro and methyl groups on the aromatic ring are crucial in determining the isomeric product distribution.

Research into the applications of related chloro-methyl substituted acetophenones has revealed their utility as precursors to fungicides and bactericides. For example, the isomer 2-chloro-1-(4-methylphenyl)ethanone is used in the preparation of acetophenone derivatives that exhibit fungicidal properties against phytopathogenic fungi. chemsynthesis.com Furthermore, this isomer is a key intermediate in the synthesis of clinafloxacin (B351) triazole hybrids, which have shown both antifungal and antibacterial activity. chemsynthesis.com Another notable research finding is that 2-chloro-1-(4-methylphenyl)ethanone has been found to inhibit the enzyme pyruvate (B1213749) dehydrogenase, suggesting its potential use in studying treatments for conditions like diabetes and ischemia. chemsynthesis.com

Patents in the field of agrochemicals also point to the importance of this class of compounds. For instance, intermediates structurally similar to this compound are crucial for the synthesis of the widely used triazole fungicide, difenoconazole. researchgate.net This fungicide is effective against a broad spectrum of plant pathogens in various crops. researchgate.net The synthesis of such complex molecules often involves multiple steps, with substituted acetophenones serving as key building blocks.

Structure

3D Structure

属性

IUPAC Name |

1-(4-chloro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUZXTCPCSYLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80492505 | |

| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37074-38-7 | |

| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloro 2 Methylphenyl Ethanone

Established Synthetic Pathways and Academic Advancements

The most traditional and widely established method for synthesizing aryl ketones is the Friedel-Crafts acylation . In the context of 1-(4-Chloro-2-methylphenyl)ethanone, this would involve the reaction of 3-chlorotoluene (B144806) with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

| Parameter | Description | Relevance to Synthesis |

| Starting Material | 3-Chlorotoluene | Provides the chloro- and methyl-substituted phenyl backbone. |

| Acylating Agent | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Source of the acetyl group to form the ethanone (B97240) moiety. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid that activates the acylating agent for electrophilic aromatic substitution. |

| Challenge | Regioselectivity | The directing effects of the -Cl and -CH₃ groups can lead to a mixture of isomeric products, complicating purification and lowering yields. |

Novel Approaches in the Synthesis of Substituted Acetophenones

To overcome the limitations of classical methods, significant research has been devoted to developing novel synthetic routes for substituted acetophenones, emphasizing catalytic efficiency and sustainable practices.

Modern organic synthesis has increasingly relied on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision. These methods offer powerful alternatives to Friedel-Crafts acylation for constructing substituted acetophenones.

Nickel-Catalyzed Heck Arylation : Research has demonstrated the use of nickel catalysts for the Heck arylation of electron-rich olefins, such as n-butyl vinyl ether, with various aryl bromides. researchgate.net This reaction proceeds with high regioselectivity to afford the branched α-arylated product, which can then be hydrolyzed to the corresponding acetophenone (B1666503). researchgate.net This approach avoids the harsh Lewis acids and regioselectivity issues of Friedel-Crafts reactions. researchgate.net

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern C-C bond formation. atlasofscience.org For acetophenone synthesis, this could involve the palladium- or nickel-catalyzed coupling of an appropriately substituted arylboronic acid with an acyl chloride. The mild reaction conditions and high functional group tolerance make this a versatile strategy. atlasofscience.org

Gold-Catalyzed Reactions : Gold(I) complexes have emerged as potent catalysts for activating alkynes. This has been applied to the intramolecular addition of various nucleophiles to alkynes, providing routes to complex cyclic structures and functionalized ketones. grantome.com

| Catalytic Method | Catalyst Type | Key Advantage | Reference |

| Heck Arylation | Nickel-based | High regioselectivity, avoids strong Lewis acids. | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium or Nickel-based | Mild conditions, high functional group tolerance. | atlasofscience.org |

| Alkyne Activation | Gold-based | Unique reactivity for complex molecule synthesis. | grantome.com |

The integration of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For acetophenones, this involves developing cleaner, safer, and more efficient processes.

Use of Greener Solvents : Ionic liquids, such as [bmim][BF₄], have been successfully used as recyclable solvents for nickel-catalyzed Heck arylations, providing a more environmentally benign alternative to volatile organic solvents. researchgate.net

Heterogeneous Catalysis : Developing solid-supported catalysts is a key goal of green chemistry. For instance, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) have been shown to be highly active and selective catalysts for the hydrodeoxygenation of acetophenone derivatives. rsc.orgrsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. rsc.orgrsc.org

Alternative Reagents and Energy Sources : Research into the liquid-phase oxidation of ethylbenzene (B125841) derivatives using molecular oxygen as the oxidant represents a green approach to acetophenone synthesis. researchgate.net Furthermore, methods using microwave irradiation can accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.net A patent describes a green synthesis of 2,2-dialkoxy acetophenone derivatives that avoids toxic reagents and produces few by-products. google.com

Chemo-, Regio-, and Stereoselective Synthesis Research

Achieving high selectivity is paramount in the synthesis of complex molecules like this compound. Research in this area focuses on directing the reaction to form a specific isomer exclusively.

Regioselectivity : As discussed, regioselectivity is a major hurdle in the Friedel-Crafts acylation of 3-chlorotoluene. Modern methods offer superior control. For example, nickel-catalyzed multi-component reactions have been developed that allow for the construction of polysubstituted 1,3-dienes from alkynes, aryl boroxines, and perfluoroalkyl iodides with excellent regioselectivity. nih.gov Such principles of catalyst control are directly applicable to the synthesis of specifically substituted aromatic systems.

Chemoselectivity : This refers to reacting a specific functional group in the presence of others. In a molecule with multiple reactive sites, a chemoselective reaction targets only one. For instance, a catalyst might facilitate the acylation of an aromatic ring without disturbing a sensitive functional group elsewhere on the molecule. Studies on the selective hydrodeoxygenation of the ketone group in acetophenone derivatives without reducing the aromatic ring highlight excellent chemoselectivity. rsc.orgrsc.org

Stereoselectivity : While not directly applicable to the achiral structure of this compound itself, research into the stereoselective synthesis of related chiral ketones and downstream products is extensive. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral intermediates, demonstrating precise control over the three-dimensional arrangement of atoms. mdpi.com Similarly, electrochemical nickel-catalyzed asymmetric hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds achieves high enantioselectivities. acs.org

A study on nickel-catalyzed four-component reactions demonstrates how catalyst and conditions can be tuned for selectivity. nih.gov

| Parameter | Condition | Yield | Selectivity |

| Catalyst | Ni(PCy₃)₂Cl₂ | Good | Excellent Regio- and Stereoselectivity |

| Solvent | DMA:DME (1:1) | Good | Excellent Regio- and Stereoselectivity |

| Temperature | 45-50 °C | Moderate to Good | Excellent Regio- and Stereoselectivity |

Data adapted from a study on nickel-catalyzed cascade difunctionalizations of alkynes, illustrating principles of selective synthesis. nih.gov

Process Optimization and Scale-Up Considerations in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, more practical scale requires rigorous optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Academic research has increasingly focused on this aspect, often employing modern automation and process analytical technology.

A key strategy is the use of continuous flow chemistry . In contrast to traditional batch processing, reactants are continuously pumped through a reactor where the reaction occurs. This offers superior control over reaction parameters like temperature, pressure, and mixing, and improves safety, especially for highly exothermic or hazardous reactions.

Research on the optimization of a two-step continuous flow process for the synthesis of acetaminophen (B1664979) provides a relevant model. nih.gov The study utilized an automated system with online HPLC analysis and a Bayesian optimization algorithm to efficiently explore the reaction space. nih.gov Variables such as reactor temperature, reactant flow rates, and stoichiometry were systematically adjusted to maximize the yield of the desired product. nih.gov This approach allows for the rapid identification of optimal conditions and can significantly accelerate process development. For the synthesis of this compound, such a strategy could be employed to optimize a chosen synthetic route, maximizing yield and throughput while minimizing the formation of impurities. nih.gov

| Variable Optimized | Range Explored | Impact on Yield |

| Reactor 1 Temperature | 60-100 °C | Significant |

| Reactor 2 Temperature | 80-120 °C | Significant |

| Reactant Flow Rate | 0.05-0.20 mL/min | Moderate |

| Reactant Stoichiometry | 1.0-2.5 equivalents | Significant |

Table illustrates typical parameters and their impact in an automated process optimization for a multi-step synthesis, based on findings in continuous flow manufacturing. nih.gov

Chemical Reactivity and Transformation Studies of 1 4 Chloro 2 Methylphenyl Ethanone

Electrophilic Aromatic Substitution Reactions of the Phenyl Moiety

The phenyl ring of 1-(4-chloro-2-methylphenyl)ethanone is adorned with three substituents that collectively influence the regiochemical outcome of electrophilic aromatic substitution reactions. The chloro and methyl groups are ortho, para-directing, while the acetyl group is a meta-directing and deactivating group. The interplay of these electronic and steric effects dictates the position of incoming electrophiles.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the directing effects of the individual substituents provide a strong basis for predicting the reaction's outcome. The activating methyl group and the weakly deactivating but ortho, para-directing chloro group would likely direct incoming electrophiles to the positions ortho and para to them. Conversely, the deactivating acetyl group would direct incoming groups to the meta position. The ultimate regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group is a primary site of reactivity in this compound, readily undergoing nucleophilic attack to form a variety of valuable products.

Another key nucleophilic addition is the formation of hydrazones through reaction with hydrazine (B178648). Aldehyde-derived mono-hydrazones can be synthesized by reacting the aldehyde with an excess of hydrazine. orgsyn.org For ketones like this compound, the reaction with hydrazine would be expected to yield the corresponding hydrazone, this compound hydrazone.

Furthermore, reductive amination represents a powerful method for the synthesis of amines from ketones. wikipedia.orgmdpi.com This reaction can be carried out using various reagents, including ammonium (B1175870) formate (B1220265). wikipedia.orgorganic-chemistry.org The process involves the formation of an imine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org For this compound, reductive amination with ammonium formate would be expected to produce 1-(4-chloro-2-methylphenyl)ethanamine.

Derivatization Strategies for Functional Group Transformations

The versatile functional groups of this compound allow for a multitude of derivatization strategies, enabling the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

One important derivatization involves the reaction with thiosemicarbazide (B42300) to form thiosemicarbazones. Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial properties. masterorganicchemistry.comnih.govresearchgate.netekb.eg The synthesis typically involves the condensation of a ketone with thiosemicarbazide, often in a suitable solvent like methanol. nih.gov The resulting thiosemicarbazone derivative of this compound would be 2-(1-(4-chloro-2-methylphenyl)ethylidene)hydrazine-1-carbothioamide.

The formation of pyrazole (B372694) derivatives is another significant transformation. Pyrazoles are five-membered heterocyclic compounds with a broad spectrum of pharmacological activities. Their synthesis often involves the condensation of a β-diketone with hydrazine derivatives. Alternatively, they can be synthesized from α,β-unsaturated ketones and hydrazines.

Investigating Rearrangement Reactions and Fragmentations

The derivatives of this compound can undergo fascinating rearrangement reactions, leading to structurally distinct molecules. A prime example is the Beckmann rearrangement , which transforms an oxime into an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgnih.gov This reaction is typically catalyzed by acid. wikipedia.orgorganic-chemistry.org The first step is the formation of the oxime from the ketone by reaction with hydroxylamine (B1172632). masterorganicchemistry.com This oxime, upon treatment with an acid catalyst, undergoes a rearrangement where the group anti-periplanar to the leaving group on the nitrogen migrates. wikipedia.org For the oxime of this compound, this would likely result in the formation of N-(4-chloro-2-methylphenyl)acetamide.

While specific experimental details for the Beckmann rearrangement of this compound oxime are not widely reported, the reaction is a well-established and predictable transformation for ketoximes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgnih.gov

Oxidative and Reductive Transformations in Academic Contexts

This compound can be subjected to various oxidative and reductive transformations to yield a range of valuable products.

The Baeyer-Villiger oxidation is a notable oxidative reaction that converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comwikipedia.org This reaction proceeds via the "Criegee intermediate" and involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom. wikipedia.org The migratory aptitude of the substituents determines the regiochemical outcome. For this compound, the aryl group is expected to migrate in preference to the methyl group, yielding 4-chloro-2-methylphenyl acetate. While specific studies on the Baeyer-Villiger oxidation of this particular ketone are limited, the principles of this reaction are well-understood. mdpi.comrsc.orgrsc.org

Reductive transformations of this compound can target either the carbonyl group or other reducible functionalities. The carbonyl group can be reduced to a secondary alcohol, 1-(4-chloro-2-methylphenyl)ethanol, using reducing agents like sodium borohydride. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, would lead to the complete reduction of the carbonyl to a methylene (B1212753) group, affording 1-chloro-4-ethyl-2-methylbenzene.

Mechanistic Investigations of Reactions Involving 1 4 Chloro 2 Methylphenyl Ethanone

Elucidation of Reaction Pathways

The reaction pathways for 1-(4-chloro-2-methylphenyl)ethanone are dictated by the reactivity of its functional groups: the carbonyl group, the α-methyl protons, and the substituted aromatic ring. Two primary reaction types for which this ketone can serve as a substrate are the Claisen-Schmidt condensation and the Willgerodt-Kindler reaction.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. znaturforsch.combyjus.com In the case of this compound reacting with an aromatic aldehyde (e.g., benzaldehyde), the pathway proceeds through the formation of an enolate.

The generally accepted mechanism involves the following steps:

Enolate Formation: A base abstracts an α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate. researchgate.net

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. researchgate.net

Aldol (B89426) Addition: This attack forms a tetrahedral intermediate, a β-hydroxy ketone (an aldol adduct).

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more stable α,β-unsaturated ketone, known as a chalcone (B49325). github.io This step is typically rapid due to the formation of a conjugated system.

Willgerodt-Kindler Reaction: This reaction transforms aryl alkyl ketones into the corresponding thioamides upon heating with sulfur and a secondary amine, such as morpholine. wikipedia.orgsynarchive.com The net result is the migration of the carbonyl function to the terminal carbon of the alkyl chain and its conversion to a thioamide.

The proposed reaction pathway is complex and involves several intermediates: wikipedia.orgresearchgate.net

Enamine Formation: The ketone first reacts with the secondary amine (e.g., morpholine) to form an enamine. wikipedia.org

Sulfuration: The enamine then reacts with elemental sulfur.

Rearrangement: A series of rearrangements, possibly involving aziridine (B145994) intermediates, leads to the migration of the functional group. ic.ac.uk

Thioamide Formation: The final product is a thioamide, where the carbonyl group has effectively moved to the end of the alkyl chain.

Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely available in the surveyed literature. However, general principles governing similar reactions can be discussed.

Kinetic vs. Thermodynamic Control: In many organic reactions, the distribution of products can be governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the product that is formed fastest (i.e., via the lowest activation energy pathway) will predominate.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the most stable product (the thermodynamic product) will be the major isomer.

For the Claisen-Schmidt condensation, the dehydration of the initial aldol adduct is generally fast, and the final conjugated chalcone is the thermodynamically favored product. Monitoring such reactions, for instance by NMR, can reveal the kinetic profile, showing the consumption of reactants and the appearance of intermediates and final products over time. magritek.commagritek.com

Thermochemical Data: While reaction-specific thermodynamic parameters are scarce, some thermochemical data for substituted acetophenones have been determined. For example, enthalpies of vaporization and fusion have been measured for various methyl- and cyano-substituted acetophenones. d-nb.inforesearchgate.net Such data are fundamental for understanding the physical properties and intermolecular forces of these compounds, which indirectly influence their reactivity.

| Property | Compound | Value (kJ·mol⁻¹) | Method |

| Enthalpy of Vaporization | 2-methyl-acetophenone | 51.5 ± 0.2 | Gas Saturation |

| Enthalpy of Vaporization | 4-methyl-acetophenone | 52.3 ± 0.2 | Gas Saturation |

| Enthalpy of Fusion | 4-methyl-acetophenone | 18.0 ± 0.3 | DSC |

| This table presents data for related compounds to illustrate the types of thermodynamic parameters studied in this class of molecules. Specific data for this compound is not available in the cited sources. d-nb.info |

Transition State Analysis and Computational Modeling

The transition states of reactions involving acetophenones can be investigated using computational chemistry methods, such as Density Functional Theory (DFT). acs.org These studies provide insights into the geometry and energy of the highest-energy points along the reaction coordinate, which are crucial for understanding reaction rates and selectivity. github.ioims.ac.jp

Claisen-Schmidt Condensation: For the Claisen-Schmidt reaction, computational models can elucidate the energetics of the enolate formation, the C-C bond-forming step, and the final dehydration. Models like the Zimmerman-Traxler transition state model can be applied to predict the stereochemical outcome of aldol-type reactions, which involve a six-membered ring-like transition state. youtube.comyoutube.com The geometry of this transition state, particularly the relative positions of the substituents, determines the diastereoselectivity of the reaction.

Willgerodt-Kindler Reaction: The mechanism of the Willgerodt-Kindler reaction has been a subject of computational investigation to distinguish between several plausible pathways. ic.ac.uk Quantum mechanical modeling has been used to calculate the free energies of proposed intermediates and transition states. ic.ac.ukic.ac.uk For instance, calculations on the acetophenone (B1666503) reaction suggest that pathways involving aziridine intermediates have high energy barriers, prompting the exploration of alternative mechanisms. ic.ac.uk

The development of new computational methods, including machine learning approaches, is accelerating the prediction of reaction pathways and the identification of transition states, which can be applied to complex reactions involving substituted ketones. chemrxiv.org

Solvent Effects and Reaction Catalysis Mechanisms

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of reactions involving this compound by stabilizing or destabilizing reactants, intermediates, and transition states. iupac.org

In the Claisen-Schmidt condensation , polar protic solvents can stabilize the enolate and the charged intermediates through hydrogen bonding. However, performing the reaction in water or even under solvent-free conditions has been shown to be effective, highlighting green chemistry approaches. researchgate.net

For the Willgerodt-Kindler reaction , studies on model compounds have shown that polar aprotic solvents like DMF can lead to higher yields compared to other solvents. researchgate.net The solvent can affect the solubility of sulfur and influence the rates of the various steps in the complex reaction sequence.

Reaction Catalysis Mechanisms:

Claisen-Schmidt Condensation: This reaction is typically catalyzed by a base (like NaOH or KOH) or an acid.

Base Catalysis: The base deprotonates the α-carbon of the ketone to form the nucleophilic enolate, which is the key step in the catalytic cycle. researchgate.net

Acid Catalysis: In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the ketone, which then tautomerizes to form an enol. The enol then acts as the nucleophile.

Organocatalysis: Chiral organocatalysts, such as proline, can be used to achieve asymmetric aldol reactions, proceeding through an enamine intermediate and a well-defined transition state. youtube.com

Willgerodt-Kindler Reaction: This reaction is not catalytic in the traditional sense as sulfur and the amine are consumed as reagents. However, the amine plays a crucial role in forming the initial enamine and participating in the rearrangement steps. The reaction is often promoted by high temperatures or microwave irradiation. znaturforsch.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 1 4 Chloro 2 Methylphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applied to Structural Isomers

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-(4-chloro-2-methylphenyl)ethanone, both ¹H and ¹³C NMR spectroscopy are critical in confirming the substitution pattern on the aromatic ring and distinguishing it from its structural isomers.

In the ¹H NMR spectrum, the protons on the aromatic ring of this compound exhibit a characteristic splitting pattern that is highly sensitive to the relative positions of the chloro, methyl, and acetyl groups. The chemical shifts and coupling constants of these aromatic protons provide a unique fingerprint for the 1,2,4-substitution pattern. Furthermore, the singlet signals corresponding to the methyl group on the ring and the acetyl methyl group are observed at distinct chemical shifts, further aiding in the structural confirmation.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing in the downfield region typical for ketones. The distinct chemical shifts of the aromatic carbons, influenced by the electron-withdrawing chloro group and the electron-donating methyl group, allow for the unambiguous assignment of the substitution pattern.

The power of NMR in structural isomer differentiation is evident when comparing the spectra of this compound with other isomers, such as 1-(2-chloro-4-methylphenyl)ethanone or 1-(4-chlorophenyl)ethanone. For instance, 1-(4-chlorophenyl)ethanone lacks the signal for a methyl group attached to the aromatic ring and shows a simpler aromatic region in its ¹H NMR spectrum. nist.govnist.gov Similarly, the ¹³C NMR spectrum of 1-(4-chlorophenyl)ethanone would show fewer signals in the aromatic region compared to its methyl-substituted counterpart. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~7.3-7.5 | Multiplet | Aromatic protons |

| ¹H | ~2.5 | Singlet | Acetyl (CH₃) protons |

| ¹H | ~2.4 | Singlet | Ring methyl (CH₃) protons |

| ¹³C | ~198 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~130-140 | Multiple signals | Aromatic carbons |

| ¹³C | ~29 | Singlet | Acetyl methyl carbon |

| ¹³C | ~21 | Singlet | Ring methyl carbon |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that serves as a structural fingerprint.

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under EI conditions is predictable and provides valuable structural information. libretexts.org A prominent fragmentation pathway is the alpha-cleavage, leading to the loss of the methyl group (•CH₃) to form a stable acylium ion. Another significant fragmentation involves the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in the formation of a chlorotolyl cation and an acetyl radical. The presence of these characteristic fragment ions in the mass spectrum confirms the connectivity of the atoms within the molecule.

Comparing the mass spectrum of this compound with its isomers, such as 1-(4-chlorophenyl)ethanone, reveals distinct differences. nist.govnist.gov While both would show the characteristic chlorine isotopic pattern, the fragmentation patterns would differ due to the presence and position of the methyl group. For example, the fragmentation of 1-(2-methylphenyl)ethanone shows a base peak corresponding to the loss of a methyl group, which would be different from the fragmentation of this compound. nist.gov

Table 2: Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 168/170 | [C₉H₉ClO]⁺ | Molecular Ion (M⁺) |

| 153/155 | [C₈H₆ClO]⁺ | Loss of •CH₃ (alpha-cleavage) |

| 125/127 | [C₇H₆Cl]⁺ | Loss of •COCH₃ |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Note: m/z values are given for the ³⁵Cl isotope, with the corresponding ³⁷Cl isotope peak appearing at m/z+2.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

The IR spectrum of this compound is dominated by a strong absorption band in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. Other key absorption bands include those for C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), C-C stretching within the aromatic ring (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically in the range of 1000-1100 cm⁻¹).

Raman spectroscopy provides complementary information. spectrabase.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-Cl bond often give rise to strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Analysis of the IR and Raman spectra of isomers would show subtle but significant differences. For example, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly sensitive to the substitution pattern on the aromatic ring, allowing for the differentiation of this compound from its isomers.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| Carbonyl (C=O) Stretch | 1680-1700 (Strong) | 1680-1700 (Medium) |

| Aromatic C=C Stretch | 1400-1600 (Multiple bands) | 1400-1600 (Multiple bands) |

| C-Cl Stretch | 1000-1100 | 1000-1100 (Strong) |

| C-H Bending (out-of-plane) | 800-900 | Weak |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular geometry.

Should a single crystal of this compound be grown, X-ray diffraction analysis would provide precise data on the relative positions of the chloro, methyl, and acetyl substituents on the benzene (B151609) ring, confirming the 1,2,4-substitution pattern. It would also reveal details about intermolecular interactions, such as C-H···O hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable for chiral derivatives)

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for its analysis.

However, if a chiral derivative of this compound were to be synthesized, for example, through a reaction that introduces a stereocenter alpha to the carbonyl group, then chiroptical spectroscopy would become a vital tool. In such a case, CD spectroscopy could be used to determine the enantiomeric purity of the product. Each enantiomer would exhibit a unique CD spectrum, with mirror-image curves. The intensity of the CD signal would be proportional to the enantiomeric excess, allowing for a quantitative assessment of the stereoselectivity of the synthetic route. While no such studies on chiral derivatives of this compound were found in the performed searches, this remains a powerful potential application of chiroptical methods in the study of related chiral compounds.

Theoretical and Computational Chemistry Applied to 1 4 Chloro 2 Methylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 1-(4-Chloro-2-methylphenyl)ethanone. These calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

For substituted acetophenones, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the carbonyl group is expected to be a primary site for nucleophilic attack, while the aromatic ring can undergo electrophilic substitution, guided by the directing effects of the chloro and methyl substituents.

Table 1: Representative Calculated Electronic Properties for a Substituted Acetophenone (B1666503)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.9 D |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic ketones. They are for illustrative purposes only.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the protein and calculating the binding affinity, often expressed as a docking score. nih.gov

Studies on various acetophenone derivatives have demonstrated their potential to inhibit enzymes like monoamine oxidase B and tyrosinase. nih.govresearchgate.net For instance, molecular docking of acetophenone amide derivatives with mushroom tyrosinase revealed that these compounds could act as competitive inhibitors. researchgate.net Another study on acetophenone-1,2,3-triazole conjugates showed their potential as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. researchgate.net

Molecular dynamics (MD) simulations can further investigate the stability of the ligand-protein complex over time. nih.gov These simulations model the movement of every atom in the system, providing insights into the conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

While specific docking studies on this compound are not published, the following table summarizes typical results from docking studies of related acetophenone derivatives with various protein targets.

Table 2: Representative Molecular Docking Results for Acetophenone Derivatives with Protein Targets

| Protein Target | PDB ID | Ligand (Derivative) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosinase researchgate.net | 2Y9X | Acetophenone Amide | -7.5 | His263, Asn260 |

| InhA researchgate.net | 4UVD | Acetophenone-Triazole | -8.9 | Met98, Tyr158 |

| Monoamine Oxidase B nih.gov | 2V5Z | Substituted Acetophenone | -9.2 | Tyr398, Tyr435 |

Note: This table presents data from studies on acetophenone derivatives, not this compound itself, to illustrate the application of molecular docking.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new or uncharacterized compounds. For this compound, theoretical calculations can provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as infrared (IR) and Raman vibrational frequencies.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. rsc.org These predictions, when compared with experimental spectra, can help in the definitive assignment of signals and the confirmation of the molecular structure. The accuracy of these predictions can be further improved by considering conformational isomers and using appropriate solvent models in the calculations. nih.gov

Similarly, the vibrational frequencies (IR and Raman) can be computed. The calculated spectrum can be compared with the experimental spectrum to assign the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. rsc.org

While experimental spectra for this compound are available, the following tables provide illustrative examples of predicted spectroscopic data based on computational methods applied to similar molecules.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (on ring) | 2.4 | 21.5 |

| Methyl (acetyl) | 2.6 | 26.7 |

| Aromatic C-H | 7.3 - 7.8 | 128.0 - 135.0 |

| Aromatic C-Cl | - | 138.0 |

| Aromatic C-C=O | - | 137.5 |

| Carbonyl C=O | - | 197.0 |

Note: These values are illustrative and represent typical predicted chemical shifts for a molecule with this structure.

Table 4: Predicted Major Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 2980 - 2850 |

| C=O Stretch (Carbonyl) | ~1685 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Cl Stretch | ~1090 |

Note: These are representative predicted frequencies for the major vibrational modes.

Reaction Mechanism Modeling and Energy Landscape Mapping

For this compound, various reactions could be modeled, such as the oxidation of the methyl group, reduction of the ketone, or nucleophilic substitution at the carbonyl carbon. A study on the oxidation of para-substituted acetophenones showed that the reaction proceeds through the enol form, and the scission of the C-H bond is the rate-determining step. ualberta.ca The hydrolysis of substituted acetophenone oximes has also been investigated, revealing that the rate-determining step in highly acidic media is the general base-catalyzed loss of hydroxylamine (B1172632) from a cationic tetrahedral intermediate. smu.edu

Energy landscape mapping provides a visual representation of the potential energy of a system as a function of its geometric coordinates. chemimpex.comcri.or.th By exploring this landscape, chemists can identify the most stable structures (local minima) and the pathways for converting between them (via transition states). This approach is essential for understanding complex reaction networks and predicting reaction outcomes. researchgate.net For complex reactions, methods like metadynamics can be employed to explore the free energy landscape and identify reaction coordinates. mdpi.com The combination of computational chemistry and microkinetic modeling can provide a detailed understanding of reaction mechanisms and kinetics.

Role of 1 4 Chloro 2 Methylphenyl Ethanone As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The reactivity of the ketone and the activated methyl group of 1-(4-chloro-2-methylphenyl)ethanone makes it an excellent starting material for the synthesis of various heterocyclic compounds. These reactions often involve condensation and cyclization mechanisms to form stable ring systems.

A primary application is in the synthesis of chalcones , or 1,3-diaryl-2-propen-1-ones, through Claisen-Schmidt condensation with aromatic aldehydes. nih.govnih.gov These chalcones are themselves crucial intermediates for a variety of heterocyclic systems. For instance, reaction of chalcones derived from acetophenones with hydrazines can yield pyrazoline derivatives, which are five-membered heterocyclic compounds with known biological activities. humanjournals.com

Furthermore, the core structure is amenable to building more complex fused heterocyclic systems. For example, related hydroxy-substituted acetophenones are used to synthesize chromone derivatives. humanjournals.com This involves an initial acylation followed by an intramolecular cyclization (Baker-Venkataraman rearrangement) and subsequent acid-catalyzed cyclodehydration. humanjournals.com While not a direct example, this highlights a potential synthetic pathway for derivatives of this compound.

Multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex heterocyclic structures in a single step, and ketones are often key components in these reactions. taylorfrancis.com For example, MCRs can be employed to produce highly substituted pyran , pyridine , and thiazole derivatives. taylorfrancis.comnih.gov

| Heterocyclic System | General Synthetic Approach | Key Reagents | Potential Application |

| Chalcones | Claisen-Schmidt Condensation | Aromatic Aldehydes, Base (e.g., NaOH, KOH) | Precursors for flavonoids and other heterocycles nih.govnih.gov |

| Pyrazolines | Condensation/Cyclization of Chalcones | Hydrazine (B178648) Hydrate | Antimicrobial, Anti-inflammatory agents humanjournals.com |

| Chromones | Baker-Venkataraman Rearrangement & Cyclization | Acylating agent, Base, Acid | Antibacterial, Antiviral agents humanjournals.com |

| Fused Pyrimidines | Multicomponent Reaction | Malononitrile, Aldehyde, Ammonium (B1175870) Acetate | Antiviral agents nih.gov |

Building Block for Pharmaceutical Scaffolds and Agrochemicals

The structural motifs derived from this compound are present in numerous compounds with significant biological activity, positioning it as a key building block in medicinal chemistry and agrochemical development.

In the realm of pharmaceuticals, the synthesis of 1,4-benzodiazepines , a class of privileged scaffolds known for their wide range of therapeutic applications including anxiolytic and anticonvulsant properties, often utilizes substituted aminobenzophenones. While direct synthesis from this compound would require additional functionalization steps (e.g., nitration and reduction to introduce an amino group), its core structure is a relevant precursor.

The most direct application lies in the agrochemical sector. A closely related compound, 2-chloro-4-(4-chlorophenoxy)acetophenone, is a key intermediate in the synthesis of the broad-spectrum fungicide difenoconazole . google.com This triazole fungicide is highly effective against a variety of fungal pathogens in crops. google.com The synthesis highlights the industrial relevance of chloro-substituted acetophenones as precursors to high-value agrochemicals.

| Target Scaffold/Molecule | Class | Potential Application | Synthetic Relevance |

| Difenoconazole Intermediate | Agrochemical | Fungicide | A related acetophenone (B1666503) is a key precursor in its industrial synthesis. google.com |

| Pyrano[2,3-c]pyrazoles | Pharmaceutical Scaffold | Kinase Inhibitors, Anti-cancer | Synthesized via multicomponent reactions involving pyrazolones, which can be derived from acetophenone precursors. |

| 1,4-Benzodiazepines | Pharmaceutical Scaffold | Anxiolytics, Anticonvulsants | Synthesized from aminobenzophenones, a potential derivative of the title compound. |

Applications in Materials Science Research

While the primary application of this compound is in the synthesis of biologically active molecules, its structural features suggest potential, albeit less explored, applications in materials science. The aromatic core and reactive ketone functionality could be utilized in the synthesis of novel polymers, dyes, or functional organic materials. For instance, the synthesis of azo dyes often involves coupling diazonium salts with activated aromatic compounds. plantarchives.org Derivatives of this compound could potentially serve as such coupling components to create new dye molecules. However, based on currently available research, there are limited specific examples of its use in this field.

Strategies for Divergent Synthesis from the Chemical Compound

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. This compound is an excellent starting point for such strategies due to its multiple reactive sites that can be selectively functionalized.

Alpha-Functionalization of the Ketone: The α-carbon to the carbonyl group is readily functionalized.

Halogenation: The α-protons can be substituted with halogens (e.g., chlorine, bromine). For example, the related 1-(4-methylphenyl)ethanone can be chlorinated to yield 2,2-dichloro-1-(4-methylphenyl)ethanone, which can then be used to prepare substituted mandelic acids and their derivatives. nih.gov This indicates that this compound can be similarly di-halogenated.

Sulfenylation/Selenylation: Reaction with sulfenyl or selenyl halides can introduce sulfur or selenium atoms, leading to precursors for other functional groups.

Modification of the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-chloro-2-methylphenyl)ethanol, which can be used in further synthetic transformations.

Reductive Amination: Reaction with amines in the presence of a reducing agent can generate a variety of substituted amines.

Functionalization of the Aromatic Ring:

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. For example, ketone-directed C-H vinylation has been demonstrated on similar acetophenones, where a vinyl group is introduced at the ortho position to the acetyl group. rsc.org This strategy could be applied to introduce new substituents onto the aromatic ring of this compound.

Electrophilic Aromatic Substitution: While the ring is somewhat deactivated by the chloro and acetyl groups, further substitution (e.g., nitration, sulfonation) is possible at specific positions, guided by the existing substituents.

| Diversification Strategy | Reactive Site | Reagents/Conditions | Resulting Structure |

| Alpha-Dichlorination | α-Carbon | Conc. HCl, H₂O₂ | α,α-dichloro ketone nih.gov |

| Reduction | Carbonyl Group | NaBH₄, LiAlH₄ | Secondary Alcohol |

| C-H Vinylation | Aromatic Ring (ortho to acetyl) | Vinyl Acetate, Catalyst (e.g., Pd) | Vinyl-substituted acetophenone rsc.org |

| Condensation | α-Methyl Group & Carbonyl | Aldehydes/Ketones | Chalcones and other enones nih.gov |

Biological Activity and Mechanistic Research of 1 4 Chloro 2 Methylphenyl Ethanone Derivatives

In Vitro Cellular Activity Investigations (e.g., antiproliferative effects in cellular models)

The initial assessment of the biological potential of novel 1-(4-Chloro-2-methylphenyl)ethanone derivatives would typically commence with in vitro screening against various cell lines to identify any cytotoxic or antiproliferative effects. This is a critical step to determine if the compounds possess any activity that warrants further investigation. For instance, studies on substituted chalcones, which share the acetophenone (B1666503) core structure, have demonstrated that modifications to the phenyl rings can lead to significant antiproliferative activity. researchgate.net

A primary method for this screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability. In a typical study, various cancer cell lines, such as those from breast (e.g., MDA-MB-231, T-47D), colon (e.g., HCT-116), or leukemia (e.g., CCRF-CEM), would be exposed to a range of concentrations of the test compounds. nih.gov The results are generally reported as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability compared to an untreated control.

For example, research on chalcones derived from 4'-(imidazole-1-yl)acetophenone showed that the introduction of specific substituents on the aromatic ring significantly influenced their anticancer activity against HeLa and PC-3 cancer cells. dergipark.org.tr Similarly, derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide have been evaluated for their antiproliferative activity against a panel of tumor cell lines, with some compounds showing higher potency than the standard drug doxorubicin (B1662922) in certain cell lines. nih.gov These examples highlight the importance of the initial in vitro screening to identify lead compounds for further development.

Table 1: Illustrative In Vitro Antiproliferative Activity of Hypothetical this compound Derivatives This table is for illustrative purposes to demonstrate how data from in vitro cellular activity investigations would be presented. The compounds and data are hypothetical.

| Compound ID | Modification on Ethanone (B97240) Moiety | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. MDA-MB-231 (Breast) | IC₅₀ (µM) vs. A549 (Lung) |

|---|---|---|---|---|

| CMP-H | -H (Parent Compound) | >100 | >100 | >100 |

| CMP-01 | Addition of a triazole ring | 25.4 | 32.1 | 45.8 |

| CMP-02 | Addition of a pyrimidine (B1678525) ring | 15.2 | 18.5 | 22.4 |

| CMP-03 | Addition of a substituted oxadiazole ring | 8.7 | 11.2 | 9.5 |

| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.5 |

Molecular Target Identification and Validation Methodologies

Once a derivative demonstrates promising in vitro activity, the next crucial step is to identify its molecular target(s). Understanding the specific protein or pathway that the compound interacts with is fundamental to elucidating its mechanism of action. Several methodologies are employed for this purpose.

One common approach is affinity-based proteomics , where the bioactive compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These captured proteins are then identified using mass spectrometry. Another method involves computational target prediction , where the structure of the active compound is used to screen databases of protein structures to find potential binding sites through molecular docking simulations. ajpps.org

For compounds that are suspected to be kinase inhibitors, a common class of drug targets, a kinase panel screening can be performed. nih.govfrontiersin.org In this assay, the compound is tested against a large number of purified kinases to see which ones it inhibits. For example, many small-molecule kinase inhibitors target the ATP-binding pocket of these enzymes. frontiersin.orgnih.gov

Validation of a potential target is equally important. This can be achieved through techniques like thermal shift assays , which measure the change in the melting temperature of a protein when the compound is bound, or through genetic methods like siRNA or CRISPR/Cas9 , where the expression of the proposed target protein is knocked down or knocked out to see if it mimics the effect of the compound.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are a systematic process in medicinal chemistry to understand how different chemical modifications to a lead compound affect its biological activity. The goal is to optimize the compound's potency and selectivity while minimizing toxicity. nih.gov

For derivatives of this compound, an SAR study would involve synthesizing a series of analogs where specific parts of the molecule are systematically varied. For example, the methyl group at the 2-position could be changed to other alkyl groups or hydrogen, and the chloro group at the 4-position could be moved to other positions or replaced with other halogens (e.g., fluoro, bromo) or electron-withdrawing/donating groups. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) for Hypothetical this compound Derivatives This table is for illustrative purposes to demonstrate how data from SAR studies would be presented. The compounds and data are hypothetical.

| Compound ID | R¹ Substitution (at position 2) | R² Substitution (at position 4) | Modification on Ethanone Moiety | Relative Potency |

|---|---|---|---|---|

| CMP-03 | -CH₃ | -Cl | Substituted Oxadiazole | 1.0 |

| SAR-01 | -H | -Cl | Substituted Oxadiazole | 0.5 |

| SAR-02 | -CH₂CH₃ | -Cl | Substituted Oxadiazole | 0.8 |

| SAR-03 | -CH₃ | -F | Substituted Oxadiazole | 1.2 |

| SAR-04 | -CH₃ | -Br | Substituted Oxadiazole | 0.9 |

| SAR-05 | -CH₃ | -H | Substituted Oxadiazole | 0.3 |

Biochemical Pathway Modulation Research

After identifying a molecular target, research shifts to understanding how the interaction between the compound and its target affects downstream biochemical pathways. This is crucial for understanding the cellular consequences of the drug's action. For instance, if a derivative of this compound is found to be a kinase inhibitor, researchers would investigate its impact on the signaling cascade regulated by that kinase. mdpi.com

Common techniques for this research include Western blotting , which can measure the phosphorylation status of key proteins in a pathway to see if they are activated or deactivated in the presence of the compound. For example, inhibition of a kinase in the PI3K/Akt/mTOR pathway would be expected to decrease the phosphorylation of downstream proteins like Akt and S6 ribosomal protein. nih.gov

Reporter gene assays are another powerful tool. In these assays, a reporter gene (like luciferase) is placed under the control of a transcription factor that is regulated by the pathway of interest. A change in the reporter signal indicates that the compound is modulating the pathway's activity.

Investigation of Receptor-Ligand Interactions

To gain a deeper understanding of how a bioactive derivative binds to its target, detailed receptor-ligand interaction studies are conducted. These studies provide insights into the binding affinity, thermodynamics, and the specific molecular forces that govern the interaction.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR) is another method used to study binding kinetics in real-time. It measures the change in the refractive index at the surface of a sensor chip when the ligand (the compound) binds to the receptor (the target protein) that is immobilized on the chip. This provides data on the association (kon) and dissociation (koff) rates of the interaction.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target protein. This allows for the visualization of the precise orientation of the compound in the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and other non-bonded interactions that stabilize the complex. nih.gov Such information is invaluable for the rational design of more potent and selective analogs. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 1 4 Chloro 2 Methylphenyl Ethanone

Chromatographic Techniques (GC-MS, HPLC-UV/MS) for Purity and Trace Analysis

Chromatographic methods are the cornerstone for the analysis of 1-(4-Chloro-2-methylphenyl)ethanone, offering powerful separation and detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of this compound and detecting it at trace levels. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase based on its volatility and interaction with a stationary phase within a long, thin capillary column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous identification. nih.gov The high resolution of GC columns enables the separation of closely related impurities, making it ideal for purity analysis. For trace analysis, the sensitivity of the mass spectrometer, especially when operated in selected ion monitoring (SIM) mode, allows for the detection of minute quantities of the compound.

High-Performance Liquid Chromatography (HPLC) , coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, provides a versatile alternative, particularly for samples that are not suitable for GC due to low volatility or thermal instability. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid adsorbent material. Separation is achieved based on the compound's differential partitioning between the mobile and stationary phases. nih.gov

HPLC-UV: A UV detector measures the absorbance of the eluting compound at a specific wavelength, which is proportional to its concentration. rsc.org This method is robust and widely used for quantitative analysis.

HPLC-MS: For higher selectivity and sensitivity, an MS detector can be used. rsc.org Electrospray ionization (ESI) is a common interface that transfers the ions from the liquid phase to the gas phase for analysis by the mass spectrometer. nih.gov HPLC-MS/MS, or tandem mass spectrometry, further enhances selectivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions, significantly reducing matrix interference and improving detection limits for trace analysis. nih.govrsc.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Detection | Mass Spectrometry (MS). | Ultraviolet (UV) or Mass Spectrometry (MS/MS). rsc.org |

| Primary Use | Purity analysis, identification of volatile impurities. nih.gov | Quantitative analysis, trace analysis in complex matrices. rsc.org |

| Sample Volatility | Required. | Not required. |

| Selectivity | High, based on retention time and mass spectrum. | High to Very High (especially with MS/MS). nih.gov |

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a rapid and cost-effective approach for the quantitative analysis of electroactive species. scispace.com Given the presence of the reducible chlorophenyl group and the ketone functional group, this compound is a candidate for analysis by techniques such as voltammetry.

In a typical voltammetric experiment, a potential is applied to a working electrode in a solution containing the analyte, and the resulting current is measured. scispace.com The current generated is proportional to the concentration of the analyte. Techniques like cyclic voltammetry can be used to study the redox behavior of the compound, while methods like differential pulse voltammetry or square-wave voltammetry can be optimized for high sensitivity and quantitative measurements. These methods are based on the principle that the analyte undergoes oxidation or reduction at a specific potential, providing both qualitative and quantitative information. scispace.com While not as universally applied as chromatography, electrochemical methods can be advantageous for in-field or process monitoring applications where rapid analysis is required.

Development of Sensors and Probes for Detection

The development of dedicated sensors and probes represents a frontier in the detection of specific chemical compounds like this compound. These devices are designed for high selectivity and can provide real-time or near-real-time measurements.

Fluorescent probes are a promising avenue of research. nih.govnih.gov A potential sensor could be designed based on a molecule that exhibits a change in its fluorescent properties upon specific interaction with this compound. This interaction could be a covalent bond formation, a complexation event, or a reaction that uncages a fluorescent reporter. nih.gov The design of such a probe would require a recognition element that selectively binds to the target compound and a signaling unit that transduces this binding event into a measurable optical signal. nih.gov The specificity could be engineered by exploiting the unique electronic and steric characteristics of the chloro- and methyl-substituted phenyl ring.

Electrochemical sensors, which combine a recognition element with an electrochemical transducer, are another area of active development. mdpi.com These sensors can offer high sensitivity and are amenable to miniaturization for portable devices. mdpi.com For instance, a sensor could be fabricated by modifying an electrode surface with a material that has a high affinity for this compound, leading to a measurable change in current, potential, or impedance upon binding.

Advanced Sample Preparation Techniques for Complex Matrices

Effective analysis of this compound in complex matrices, such as environmental water, soil, or industrial effluents, is critically dependent on the sample preparation step. The goal is to isolate the analyte from interfering components and pre-concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely used technique for this purpose. It involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., C18, polymeric) is crucial and is based on the polarity of this compound.

Solid-Phase Microextraction (SPME) is a solvent-free alternative where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. The analyte partitions onto the fiber and is then thermally desorbed directly into the injection port of a gas chromatograph. semanticscholar.org This technique is particularly useful for trace analysis in water and air samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular sample preparation method, especially in food and environmental analysis. It involves an initial extraction with a solvent (e.g., acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences. This method is known for its high throughput and efficiency.

Future Research Directions and Emerging Trends for 1 4 Chloro 2 Methylphenyl Ethanone

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI), machine learning (ML), and chemical research is rapidly advancing, offering unprecedented opportunities for the study and application of compounds like 1-(4-Chloro-2-methylphenyl)ethanone. ML algorithms are increasingly being employed to predict reaction outcomes, optimize synthesis pathways, and even discover novel chemical transformations. nih.goveurekalert.orgchemai.ioengineering.org.cn

For this compound, AI and ML can be leveraged in several key areas:

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the most efficient and highest-yielding synthetic routes to this compound. nih.govengineering.org.cn These models can analyze various starting materials, reagents, and reaction conditions to propose optimized protocols, thereby reducing the need for extensive empirical screening.

Reaction Condition Optimization: AI-driven platforms can systematically explore the multidimensional space of reaction parameters—such as temperature, pressure, catalyst loading, and solvent choice—to identify the optimal conditions for the synthesis of this compound. nih.govmpdata.frresearchgate.net This not only improves efficiency but also minimizes waste and energy consumption.

Site Selectivity Prediction: In reactions involving further functionalization of the this compound scaffold, predicting the site of reaction (regioselectivity) is crucial. Machine learning models are being developed to accurately predict the outcomes of electrophilic aromatic substitutions and other reactions on substituted aromatic rings. digitellinc.comacs.org This predictive capability is invaluable for designing derivatives with specific desired properties.

| AI/ML Application | Potential Impact on this compound Research | Key Technologies |

|---|---|---|

| Predictive Synthesis | Faster identification of optimal synthetic routes, reducing experimental workload. | Retrosynthesis algorithms, neural networks, large chemical reaction databases. |

| Reaction Condition Optimization | Increased reaction yields, improved purity, and reduced resource consumption. | Bayesian optimization, reinforcement learning, automated reaction platforms. |

| Site Selectivity Prediction | Precise design of new derivatives with desired functionalities. | Quantum mechanics-based descriptors, graph neural networks. |

Exploration of Novel Reactivity Modalities

Beyond traditional synthetic methods, the exploration of novel reactivity modalities promises to unlock new avenues for the synthesis and functionalization of this compound. These emerging areas of chemistry focus on developing new catalytic systems and reaction pathways that offer greater efficiency, selectivity, and sustainability.

Key areas for future exploration include:

Advanced Catalytic Systems: The development of novel catalysts is central to modern organic synthesis. For acetophenone (B1666503) derivatives, research into new catalytic systems, such as those based on earth-abundant metals or supported ionic liquid phases (SILP), could lead to more efficient and selective transformations. d-nb.info These catalysts could enable previously challenging reactions or improve the performance of existing ones.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for molecular synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.net Investigating the directed C-H functionalization of the aromatic ring or the methyl group of this compound could provide direct routes to a wide range of derivatives. researchgate.net

Photoredox Catalysis: Visible-light-induced photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. Applying this technology to the synthesis and modification of this compound could lead to the development of novel, energy-efficient reaction pathways.

Sustainable Synthesis and Biocatalysis Applications

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing environmental impact. For this compound, future research will likely prioritize the development of more sustainable and environmentally friendly synthetic methods.

Green Solvents and Reagents: A significant trend is the replacement of hazardous organic solvents with more benign alternatives, such as water. chemistryviews.org The development of aqueous synthetic routes for chloroacetophenones represents a significant step towards greener chemical manufacturing. rsc.org Additionally, the use of less toxic and more sustainable reagents is a key consideration.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The use of biocatalysts, such as enzymes, in the synthesis of aromatic ketones is a growing area of research. ucl.ac.uk Exploring enzymatic reactions for the production or modification of this compound could lead to highly efficient and sustainable processes. For instance, oxidoreductases could be employed for the selective oxidation of precursor molecules.

| Sustainable Approach | Application to this compound | Potential Benefits |

|---|---|---|

| Aqueous Synthesis | Performing synthetic steps in water instead of organic solvents. | Reduced environmental pollution and improved safety. |

| Biocatalysis | Utilizing enzymes for specific transformations. | High selectivity, mild reaction conditions, and reduced waste. |

| Renewable Feedstocks | Exploring pathways from biomass-derived starting materials. | Reduced reliance on fossil fuels and a more circular economy. |

Interdisciplinary Research Opportunities

The unique chemical structure of this compound makes it a versatile building block with potential applications across various scientific disciplines. Future research will likely see this compound and its derivatives being explored in a range of interdisciplinary contexts.

Medicinal Chemistry: Substituted acetophenones are common scaffolds in bioactive molecules. rasayanjournal.co.in The structural motifs present in this compound could be incorporated into the design of new therapeutic agents. Further derivatization and biological screening could uncover novel pharmacological activities.

Materials Science: Aromatic ketones can serve as precursors or key components in the synthesis of advanced materials, such as polymers and functional dyes. The specific substitution pattern of this compound could impart desirable electronic or photophysical properties to new materials.